molecular formula C20H15NO5 B12602425 1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate CAS No. 646507-39-3

1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate

Cat. No.: B12602425
CAS No.: 646507-39-3
M. Wt: 349.3 g/mol
InChI Key: YIPIQPUIOUIYDJ-UHFFFAOYSA-N
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Description

1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate is a synthetic chemical hybrid designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This compound features a 2H-1-benzopyran (coumarin) core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure is further functionalized with a benzoate ester and a nitrile group, which may influence its physicochemical properties, target binding affinity, and metabolic stability . Researchers can investigate this molecule as a potential precursor or lead compound in developing new therapeutic agents. Its core coumarin structure is associated with a range of pharmacological activities, including potential anticancer , antimicrobial , anti-inflammatory , and antioxidant effects . The specific mechanism of action is not yet characterized and would require empirical investigation, which could involve enzyme inhibition studies or interaction with biological targets like DNA . This product is intended for chemical and biological research in a controlled laboratory environment. 1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

646507-39-3

Molecular Formula

C20H15NO5

Molecular Weight

349.3 g/mol

IUPAC Name

[1-cyano-3-(2-oxochromen-7-yl)oxypropyl] benzoate

InChI

InChI=1S/C20H15NO5/c21-13-17(25-20(23)15-4-2-1-3-5-15)10-11-24-16-8-6-14-7-9-19(22)26-18(14)12-16/h1-9,12,17H,10-11H2

InChI Key

YIPIQPUIOUIYDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC(CCOC2=CC3=C(C=C2)C=CC(=O)O3)C#N

Origin of Product

United States

Preparation Methods

Method 1: Coupling Reaction

This method involves the reaction of a benzopyran derivative with a cyanoacetic acid derivative.

Procedure:

  • Reagents : Coumarin derivative, cyanoacetic acid, base (such as sodium carbonate), and a palladium catalyst.

  • Solvent : Aprotic solvents like acetonitrile or dichloromethane are preferred to optimize yield and purity.

Reaction Conditions :

  • The reaction mixture is typically heated to around 80°C for several hours under an inert atmosphere.

Yield : Yields can vary, but reports suggest yields up to 93% under optimal conditions.

Method 2: One-Pot Synthesis

This method simplifies the synthesis by combining multiple steps into a single reaction.

Procedure:

  • Reagents : A mixture of coumarin derivative, cyanoacetic acid, and appropriate bases or acids.

  • Solvents : A mixture of ethanol and water is often used to facilitate the reaction.

Reaction Conditions :

  • The mixture is heated at 80°C for approximately 4.5 hours.

Yield : Similar to the previous method, yields can be around 93%.

Method 3: Microwave-Assisted Synthesis

Microwave-assisted synthesis provides rapid heating and improved reaction times.

Procedure:

  • Reagents : Coumarin derivative, cyanoacetic acid, and a catalyst.

  • Solvent : Typically an aprotic solvent like DMF (dimethylformamide).

Reaction Conditions :

  • The reaction is conducted in a microwave reactor at elevated temperatures (up to 150°C) for a short duration (10–30 minutes).

Yield : This method can enhance yields significantly due to improved reaction kinetics.

The synthesized compound can be characterized using various analytical techniques:

Technique Purpose
High Performance Liquid Chromatography (HPLC) To assess purity and separation of components
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine molecular structure and confirm synthesis
Mass Spectrometry (MS) To confirm molecular weight and structure

These techniques are essential for verifying the identity and purity of the synthesized compound, ensuring its suitability for further biological testing.

Chemical Reactions Analysis

1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate undergoes various chemical reactions, including:

Scientific Research Applications

1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate involves its interaction with specific molecular targets and pathways. The benzopyran moiety is known to interact with enzymes and receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

a) Octanoic acid, 1-cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl ester
  • Key Difference: Replaces the benzoate group with an octanoate (C8) chain.
  • Such structural variations are critical in drug design for optimizing bioavailability .
b) 6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine
  • Key Feature: Shares a cyano group but incorporates a benzodithiazine core instead of benzopyran.
  • Impact : The benzodithiazine moiety introduces sulfur atoms, which may alter redox properties and binding interactions in biological systems. The compound exhibits a high melting point (314–315°C) and distinct IR absorption bands (e.g., 2235 cm⁻¹ for C≡N), suggesting robust thermal stability and strong intermolecular interactions .
c) C12-15 Alkyl Benzoates
  • Key Feature: Simpler alkyl benzoates (e.g., methyl, propyl) lack the cyano and benzopyran groups.
  • Impact : These are widely used in cosmetics for their emollient properties. The absence of polar groups like –C≡N results in lower reactivity and toxicity profiles suitable for topical applications .

Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL) Key Functional Groups
1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate ~413.4 (estimated) Not reported Low (lipophilic) Benzoate, cyano, benzopyran
Octanoic acid analogue ~453.5 Not reported Very low Octanoate, cyano, benzopyran
6-Chloro-7-cyano-benzodithiazine ~420.9 314–315 (dec.) Insoluble in water Cyano, benzodithiazine
Propyl benzoate 164.2 -51 0.1 (water) Benzoate, alkyl chain

Notes:

  • The target compound’s cyano group increases polarity compared to alkyl benzoates but is offset by the benzopyran and benzoate groups, resulting in moderate lipophilicity.
  • High melting points in cyano-containing analogues (e.g., 314°C in benzodithiazine) suggest strong crystal packing forces, which may complicate formulation .

Biological Activity

1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate is a synthetic compound belonging to the coumarin derivatives family. This class of compounds is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The unique structural features of this compound, especially the presence of a cyano group and a benzopyran moiety, contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate is C15H13NO5, with a molecular weight of approximately 287.27 g/mol. The compound's structure includes a benzopyran ring, which is characteristic of coumarins, and the cyano group enhances its reactivity.

PropertyValue
Molecular FormulaC15H13NO5
Molecular Weight287.27 g/mol
Chemical ClassCoumarin derivative

Biological Activities

Research indicates that 1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate exhibits several significant biological activities:

Antioxidant Activity

Studies have shown that coumarin derivatives possess strong antioxidant properties. The presence of the benzopyran structure in this compound is believed to contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Anticancer Properties

Preliminary research suggests that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The specific mechanisms involve the modulation of key signaling pathways associated with cell proliferation and survival.

Anti-inflammatory Effects

The compound has been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Study 1: Antioxidant Potential

A study evaluated the antioxidant capacity of various coumarin derivatives, including 1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate. Results demonstrated that this compound significantly reduced oxidative stress markers in vitro, indicating its potential as a therapeutic agent for oxidative stress-related diseases .

Study 2: Anticancer Mechanisms

In vitro studies conducted on human cancer cell lines revealed that 1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate induced apoptosis through caspase activation and modulation of the Bcl-2 family proteins. These findings suggest that the compound could be further explored for its anticancer properties .

Study 3: Anti-inflammatory Activity

Research investigating the anti-inflammatory effects of coumarin derivatives found that 1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate inhibited the production of nitric oxide and pro-inflammatory cytokines in macrophage cell lines. This suggests a potential role in managing inflammatory diseases .

The mechanisms underlying the biological activities of 1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yloxy]propyl benzoate are still being elucidated. Current hypotheses include:

  • Antioxidant Mechanism : The compound may donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Apoptotic Pathway Activation : By influencing mitochondrial membrane potential and activating caspases, it may promote programmed cell death in cancer cells.
  • Cytokine Modulation : It may inhibit signaling pathways involved in inflammation, reducing cytokine release from immune cells.

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